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Executive Summary
Carbapenem resistance in Gram-negative bacteria, particularly in species like Pseudomonas

aeruginosa and Klebsiella pneumoniae, poses a significant threat to global health. A primary

driver of this resistance is the synergistic interplay between the production of β-lactamase

enzymes and the reduction of outer membrane permeability due to porin loss.

Imipenem/relebactam is a β-lactam/β-lactamase inhibitor combination designed to combat

such resistant pathogens. Relebactam, a diazabicyclooctane inhibitor, potently neutralizes

Ambler Class A and C β-lactamases. This guide provides a detailed technical examination of

the mechanisms by which relebactam restores imipenem's activity against bacterial strains

that have lost critical porin channels, a common and challenging resistance phenotype.

Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this

document elucidates the critical role of relebactam in overcoming this specific form of

antimicrobial resistance.

The Synergy of Resistance: Porin Loss and β-
Lactamase Activity
The outer membrane of Gram-negative bacteria serves as a selective barrier. For

carbapenems like imipenem to be effective, they must traverse this membrane to reach their
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targets, the penicillin-binding proteins (PBPs), in the periplasmic space. This entry is primarily

facilitated by specific porin channels.

Pseudomonas aeruginosa: The OprD porin is the principal channel for imipenem uptake.[1]

[2][3] Its loss or mutation is a frequent cause of imipenem resistance.[1][3]

Klebsiella pneumoniae: The OmpK35 and OmpK36 porins are crucial for the entry of

carbapenems.[4] Disruption in one or both of these porins contributes significantly to

carbapenem resistance.[4][5]

When porin expression is diminished, the influx of imipenem into the periplasm is severely

restricted. If the bacterium also produces a β-lactamase enzyme, such as a chromosomal

AmpC cephalosporinase or a plasmid-mediated K. pneumoniae carbapenemase (KPC), the

few carbapenem molecules that do enter are rapidly hydrolyzed and inactivated. This dual

mechanism—reduced entry and enzymatic degradation—results in high-level carbapenem

resistance.[6][7][8]
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Fig 1. Dual mechanism of carbapenem resistance.

Relebactam's Mechanism: Neutralizing the
Enzymatic Threat
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Relebactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor.[9] Its mechanism of

action is not bactericidal; instead, it covalently binds to and inactivates specific β-lactamase

enzymes, protecting its partner antibiotic, imipenem, from degradation.[7][10]

Spectrum of Inhibition:

Active Against: Ambler Class A (including KPCs and other ESBLs) and Class C (AmpC) β-

lactamases.[7][9][11]

Not Active Against: Ambler Class B metallo-β-lactamases (MBLs like NDM, VIM, IMP) and

Class D oxacillinases (OXA-48-like).[1][7]

By inhibiting the primary enzymatic defense of the bacteria, relebactam allows imipenem to

accumulate in the periplasm and reach its PBP targets.
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Fig 2. Relebactam's inhibition of β-lactamase protects imipenem.

Restoring Activity in Porin-Deficient Strains
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Relebactam does not induce porin expression or repair mutated channels. Its efficacy in porin-

deficient strains is entirely dependent on its ability to protect the limited amount of imipenem

that successfully enters the periplasm. In a strain with both porin loss and a relebactam-

susceptible β-lactamase (e.g., an OprD-deficient P. aeruginosa that overexpresses its

chromosomal AmpC), the resistance is high. However, the addition of relebactam inhibits

AmpC, allowing the low intracellular concentration of imipenem to be sufficient to saturate the

PBPs and kill the cell. This effectively restores the susceptibility of the organism to imipenem.

[1][9][12]
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Fig 3. Relebactam overcomes resistance in porin-deficient cells.

Quantitative Data: In Vitro Efficacy
The clinical utility of relebactam is demonstrated by its ability to significantly lower the

minimum inhibitory concentrations (MICs) of imipenem against resistant isolates. Surveillance

studies and targeted analyses of mutant strains provide clear quantitative evidence.
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Table 1: Activity of Imipenem/Relebactam against P. aeruginosa with OprD Inactivation

Isolate / Phenotype
Imipenem MIC

(µg/mL)
Imipenem/Relebact

am MIC (µg/mL)
Fold Decrease

PAO1 (Wild-Type) 0.5 ≤1 -

PAO1 OprD- Mutant 4 ≤1 ≥4

Imipenem-Resistant

Clinical Isolates

(n=251)

MIC₉₀ = 16 MIC₉₀ = 2 8

XDR Clinical Isolates

(n=252)
MIC₅₀/₉₀ = 8/32 MIC₅₀/₉₀ = 0.5/1 16-32

(Data compiled from multiple sources. Relebactam tested at a fixed concentration of 4 µg/mL.

XDR: Extensively Drug-Resistant.)[9][13]

Table 2: Activity of Imipenem/Relebactam against K. pneumoniae with Porin Disruptions

Isolate / Phenotype
Imipenem MIC

(µg/mL)
Imipenem/Relebact

am MIC (µg/mL)
Fold Decrease

Single Porin
Disruption
(OmpK35 or
OmpK36)

- Susceptible -

Dual Porin Disruption

(OmpK35 and

OmpK36)

128 8 16

Dual Porin Disruption

+ blaKPC

Overexpression

>512 512 -

(Data from a study on KPC-producing K. pneumoniae. Relebactam tested at a fixed

concentration of 4 µg/mL.)[5]
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Table 3: Susceptibility Rates from a Global Surveillance Study (SMART 2018-2020)

Organism
Imipenem

Susceptibility (%)

Imipenem/Relebact
am Susceptibility

(%)

% Susceptibility
Restored in

Imipenem-NS
Isolates

P. aeruginosa 70.3% 94.2% 80.5%

K. pneumoniae 96.1% 99.0% 74.1%

(Data shows the percentage of isolates susceptible based on CLSI breakpoints. NS: Non-

Susceptible.)[6][9]

Experimental Protocols
The data supporting the efficacy of imipenem/relebactam are derived from standardized and

reproducible laboratory methods.

Antimicrobial Susceptibility Testing (AST)
Reference Method (Broth Microdilution - BMD):

Preparation: Prepare serial two-fold dilutions of imipenem in cation-adjusted Mueller-

Hinton broth (CAMHB). For the combination, add relebactam to a final, fixed

concentration of 4 µg/mL in each well.[14][15]

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity

standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in

the microtiter plate wells.

Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[16]

Reading: The MIC is the lowest concentration of the antimicrobial agent that completely

inhibits visible growth.

Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P.

aeruginosa ATCC 27853 to ensure the accuracy of the assay.[17]
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Other Methods: Agar dilution, disk diffusion, and gradient test strips (e.g., Etest) are also

used, with results correlated back to the BMD reference method.[16][17][18]

Analysis of Porin Loss
Genotypic Analysis (PCR and Sequencing):

DNA Extraction: Isolate genomic DNA from the bacterial culture.

PCR Amplification: Use specific primers to amplify the full coding sequence of the relevant

porin genes (e.g., oprD, ompK35, ompK36).[19][20]

Sanger Sequencing: Sequence the PCR products to identify mutations, insertions,

deletions, or premature stop codons that would result in a non-functional porin.[21]

Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):

RNA Extraction: Isolate total RNA from a mid-logarithmic phase bacterial culture.

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

qPCR: Perform real-time PCR using primers specific for the porin gene and a

housekeeping gene (e.g., rpoD) for normalization.

Analysis: Calculate the relative expression of the porin gene using the comparative CT (2-

ΔΔCT) method, comparing the resistant isolate to a wild-type control.[3][22]

Phenotypic Analysis (SDS-PAGE):

Outer Membrane Protein (OMP) Extraction: Isolate OMPs from the bacterial cell lysate

through differential centrifugation or sarcosinate solubilization.

Electrophoresis: Separate the extracted proteins by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Visualization: Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein

bands. The absence of a band at the expected molecular weight for the porin (e.g., ~46

kDa for OprD) indicates a loss of protein expression.[5]
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Experimental Workflow for Isolate Characterization
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Fig 4. Workflow for characterizing porin loss-mediated resistance.

Conclusion
Relebactam plays a pivotal role in restoring the clinical utility of imipenem against Gram-

negative pathogens that employ a combination of β-lactamase production and porin loss to

achieve carbapenem resistance. While it does not directly address the issue of membrane

impermeability, its potent and specific inhibition of Class A and C β-lactamases is sufficient to

protect the reduced intracellular concentration of imipenem, allowing it to exert its bactericidal

effect. This mechanism effectively lowers the imipenem MIC, often back into the susceptible

range, for a significant percentage of porin-deficient isolates of P. aeruginosa and

Enterobacterales. The data from in vitro studies and large-scale surveillance programs
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underscore the importance of imipenem/relebactam as a therapeutic option for infections

caused by these challenging multidrug-resistant organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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